2-(Methylamino)propan-1-ol hydrochloride

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Choose (S)-2-(Methylamino)propan-1-ol hydrochloride for chiral synthesis. Unlike gem-dimethyl analogs, this compound offers defined C2 chirality—critical for enantioselective duloxetine and SNRI synthesis. The HCl salt ensures room-temperature solid stability and consistent aqueous solubility (≥10 mM), eliminating cold-chain storage and solubility variability of free-base alternatives. Substitution with 2-amino-2-methyl-1-propanol alters protonation and hydrophobicity, compromising reaction selectivity and impurity profiles. For reproducible multi-step syntheses, this enantiopure building block is the definitive choice.

Molecular Formula C4H12ClNO
Molecular Weight 125.60 g/mol
Cat. No. B8057209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)propan-1-ol hydrochloride
Molecular FormulaC4H12ClNO
Molecular Weight125.60 g/mol
Structural Identifiers
SMILESCC(CO)NC.Cl
InChIInChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H
InChIKeyZDLYDAGNAVKVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)propan-1-ol Hydrochloride: Chiral Amino Alcohol Intermediate for Enantioselective Synthesis


2-(Methylamino)propan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt with the molecular formula C4H12ClNO and molecular weight of 125.60 g/mol . The compound features a secondary methylamino group (-NHCH₃) and a primary hydroxyl group (-OH) on a three-carbon backbone, with the hydrochloride counterion enhancing stability and aqueous solubility . It exists as enantiopure forms—(S)- and (R)-configurations (CAS 40916-61-8 and 152230-64-3, respectively)—with the chiral center at carbon 2 enabling stereospecific incorporation into pharmaceutical intermediates . The compound is primarily employed as a chiral building block in the synthesis of β-adrenergic receptor modulators, CNS-targeted therapeutics, and peptide analogs .

Why 2-(Methylamino)propan-1-ol Hydrochloride Cannot Be Replaced by Structural Analogs Without Performance Penalty


Substituting 2-(methylamino)propan-1-ol hydrochloride with closely related amino alcohols such as 2-amino-2-methyl-1-propanol or 2-methyl-2-(methylamino)propan-1-ol introduces measurable liabilities in chirality, physicochemical properties, and synthetic utility. The target compound offers a defined chiral center at carbon 2 (absent in gem-dimethyl analogs), enabling enantioselective synthesis of pharmaceuticals like duloxetine . Replacement with 2-amino-2-methyl-1-propanol (pKa 9.7, logP ~ -0.5) alters protonation state and hydrophobicity, affecting reaction selectivity and product isolation . The hydrochloride salt form confers room-temperature solid stability and consistent aqueous solubility (≥10 mM in water/DMSO), whereas free base analogs require cold-chain storage and exhibit variable solubility . These differences directly impact reproducibility in multi-step syntheses and formulation development, making generic substitution a source of process variability and impurity profiles.

Quantitative Differentiation of 2-(Methylamino)propan-1-ol Hydrochloride Against Structural Analogs


Chiral Center Enables Stereospecific Synthesis: Comparison with Achiral 2-Methyl-2-(methylamino)propan-1-ol

2-(Methylamino)propan-1-ol hydrochloride possesses a chiral center at carbon 2, enabling its use as an enantiopure building block in asymmetric synthesis, as exemplified by its role in duloxetine production . In contrast, the gem-dimethyl analog 2-methyl-2-(methylamino)propan-1-ol lacks a chiral center entirely, precluding its use in stereospecific reactions [1]. This structural difference is non-substitutable for applications requiring enantiomeric purity.

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Hydrochloride Salt Enhances Room-Temperature Storage Stability Relative to Free Base

2-(Methylamino)propan-1-ol hydrochloride as a salt exhibits enhanced stability, enabling long-term storage at room temperature without significant degradation . The free base form (C4H11NO, MW 89.14 g/mol) is typically stored at 2-8°C and may degrade more rapidly under ambient conditions . Quantitatively, the hydrochloride salt maintains ≥95% purity after storage at RT for extended periods, whereas the free base requires refrigeration to prevent oxidation and amine decomposition.

Stability Storage Formulation

Hydrophobicity (logP) Differentiates from 2-Amino-2-methyl-1-propanol, Affecting Reaction Medium Partitioning

2-(Methylamino)propan-1-ol exhibits a computed logP of -0.682 [1], indicating higher hydrophobicity compared to 2-amino-2-methyl-1-propanol, which has a more negative logP (~ -0.8 to -1.0) and greater water miscibility . The difference of ~0.1–0.3 logP units translates to altered partitioning behavior in biphasic reaction systems and extraction efficiency. For reactions requiring organic phase retention, the methylamino derivative offers measurable advantage in product isolation.

Physicochemical Properties logP Extraction

Aqueous Solubility Profile Enables Consistent Stock Solution Preparation vs. Variable Solubility of Free Base

2-(Methylamino)propan-1-ol hydrochloride is soluble in water and DMSO, enabling preparation of 10 mM stock solutions for biological assays and synthetic reactions . The free base form (2-methylamino-2-methyl-1-propanol) shows limited solubility in chloroform and methanol but only slight solubility in water [1]. For in vivo studies and aqueous-phase reactions, the hydrochloride salt provides predictable solubility without the need for heating or sonication, reducing experimental variability.

Solubility Formulation In Vitro Assays

Recommended Application Scenarios for 2-(Methylamino)propan-1-ol Hydrochloride Based on Quantitative Differentiation


Enantioselective Synthesis of CNS-Active Pharmaceuticals (e.g., Duloxetine)

Utilize the (S)-enantiomer (CAS 40916-61-8) as a chiral intermediate in the synthesis of duloxetine and related serotonin-norepinephrine reuptake inhibitors, leveraging the stereospecific chiral center at C2 . The hydrochloride salt form ensures consistent purity and stability throughout multi-step synthetic sequences.

Peptide Backbone Modification and Conformational Studies

Employ Me-Ala-ol HCl as a C-terminal alcohol building block in peptide synthesis, where the methylamino group influences steric and electronic properties to probe conformational stability and binding interactions . The compound's solubility in polar solvents facilitates incorporation into standard solid-phase and solution-phase peptide protocols.

Chiral Resolution and Asymmetric Catalysis Studies

Use enantiopure (R)- or (S)-2-(methylamino)propan-1-ol hydrochloride as a chiral auxiliary or ligand precursor in asymmetric synthesis and resolution processes . The defined stereochemistry enables reproducible enantioselectivity in catalytic transformations and diastereomeric salt formations.

Amine Oxidase Substrate Analog in Enzymology Assays

Apply the hydrochloride salt as a substrate analog for studying amine oxidase activity, capitalizing on the compound's defined amine structure and aqueous solubility for consistent kinetic measurements .

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